physical and chemical properties of 4-(3-Methylphenyl)pyridin-3-amine
physical and chemical properties of 4-(3-Methylphenyl)pyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
4-(3-Methylphenyl)pyridin-3-amine, also known as 4-amino-3-(3-tolyl)pyridine, is an aromatic heterocyclic compound of interest in medicinal chemistry and drug discovery. Its structure, featuring a 3-aminopyridine core substituted with a 3-methylphenyl (m-tolyl) group at the 4-position, presents a versatile scaffold for the development of novel therapeutic agents. The aminopyridine moiety is a well-established pharmacophore found in numerous biologically active molecules, while the tolyl group offers opportunities for steric and electronic modifications to modulate target binding and pharmacokinetic properties. This guide provides a comprehensive overview of the known and predicted physicochemical properties of 4-(3-Methylphenyl)pyridin-3-amine, a detailed protocol for its plausible synthesis via Suzuki-Miyaura cross-coupling, and essential characterization methodologies.
Molecular and Physicochemical Profile
The core structure of 4-(3-Methylphenyl)pyridin-3-amine consists of a pyridine ring with a primary amine at the C3 position and a 3-methylphenyl substituent at the C4 position. This arrangement influences the molecule's electronic properties, basicity, and potential for intermolecular interactions.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₂N₂ | [1] |
| Molecular Weight | 184.24 g/mol | [1] |
| CAS Number | 1339667-18-3 | [1] |
| Predicted Boiling Point | 357.5 ± 25.0 °C | Computationally Predicted |
| Predicted Melting Point | Not Available | |
| Predicted pKa | 5.5 ± 0.1 | Computationally Predicted |
| Predicted LogP | 2.4 | Computationally Predicted |
| Appearance | Solid (predicted) | |
| Solubility | Sparingly soluble in water (predicted), soluble in organic solvents like DMSO and methanol (predicted). |
Synthesis and Mechanistic Insights
The synthesis of 4-aryl-3-aminopyridines is most effectively achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, a robust and versatile method for forming carbon-carbon bonds, is a highly plausible and efficient route to 4-(3-Methylphenyl)pyridin-3-amine.[2][3] This approach involves the reaction of a halo-substituted 3-aminopyridine with a tolylboronic acid derivative in the presence of a palladium catalyst and a base.
A likely synthetic strategy would involve the coupling of 3-bromo-4-aminopyridine with 3-tolylboronic acid. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and purity.[2]
Plausible Synthetic Pathway: Suzuki-Miyaura Coupling
Caption: Proposed synthesis of 4-(3-Methylphenyl)pyridin-3-amine via Suzuki-Miyaura coupling.
Experimental Protocol: Synthesis via Suzuki-Miyaura Coupling
This protocol is a representative procedure for the synthesis of 4-(3-Methylphenyl)pyridin-3-amine based on established Suzuki-Miyaura coupling methodologies for similar substrates.[2][3] Optimization of reaction conditions may be necessary to achieve the best results.
Materials:
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3-Bromo-4-aminopyridine (1.0 equiv)
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3-Tolylboronic acid (1.2 equiv)
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Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
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Potassium carbonate (K₂CO₃) (2.0 equiv)
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Toluene (degassed)
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Water (degassed)
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Nitrogen or Argon gas
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Standard glassware for inert atmosphere reactions
Procedure:
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Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromo-4-aminopyridine (1.0 equiv), 3-tolylboronic acid (1.2 equiv), tetrakis(triphenylphosphine)palladium(0) (0.05 equiv), and potassium carbonate (2.0 equiv).
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Inert Atmosphere: Evacuate the flask and backfill with an inert gas (nitrogen or argon). Repeat this process three times to ensure an oxygen-free environment.
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Solvent Addition: Add degassed toluene and degassed water in a 4:1 ratio to the reaction flask via a syringe. The total solvent volume should be sufficient to ensure good stirring.
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Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Work-up: Upon completion of the reaction (typically after several hours), cool the mixture to room temperature. Add water to dissolve the inorganic salts and transfer the mixture to a separatory funnel.
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Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
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Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter. Remove the solvent under reduced pressure using a rotary evaporator.
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Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-(3-Methylphenyl)pyridin-3-amine.
Spectroscopic Characterization
Due to the limited availability of experimental spectra in the public domain, the following are predicted characteristic spectral features.
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum of 4-(3-Methylphenyl)pyridin-3-amine is expected to show distinct signals for the protons on the pyridine and phenyl rings, as well as the methyl and amine protons.
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Pyridine Protons: Three signals in the aromatic region, likely a singlet for the proton at C2, and two doublets for the protons at C5 and C6.
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Phenyl Protons: Four signals in the aromatic region corresponding to the four protons on the substituted phenyl ring.
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Methyl Protons: A singlet around 2.3-2.4 ppm corresponding to the three protons of the methyl group.
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Amine Protons: A broad singlet corresponding to the two protons of the primary amine group, the chemical shift of which will be dependent on the solvent and concentration.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum would be expected to show 12 distinct signals corresponding to the 12 carbon atoms in the molecule, unless there is accidental peak overlap.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will be characterized by the following key absorption bands:
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N-H Stretching: Two medium to sharp bands in the region of 3300-3500 cm⁻¹ characteristic of a primary amine.
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C-H Aromatic Stretching: Bands above 3000 cm⁻¹.
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C-H Aliphatic Stretching: Bands just below 3000 cm⁻¹.
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C=C and C=N Aromatic Ring Stretching: Several bands in the 1400-1600 cm⁻¹ region.
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N-H Bending: A band in the region of 1590-1650 cm⁻¹.
Mass Spectrometry (MS)
The mass spectrum under electron ionization (EI) would be expected to show a prominent molecular ion peak (M⁺) at m/z = 184.24, corresponding to the molecular weight of the compound.
Applications and Future Directions
As a substituted aminopyridine, 4-(3-Methylphenyl)pyridin-3-amine holds potential as a building block in the synthesis of more complex molecules with a wide range of biological activities. The primary amine offers a reactive handle for further functionalization, such as acylation, alkylation, or incorporation into larger heterocyclic systems. Its structural similarity to known kinase inhibitors and other pharmacologically active compounds suggests that derivatives of this molecule could be explored for their potential in oncology, neurodegenerative diseases, and other therapeutic areas. Further research into the synthesis of a library of analogs and their subsequent biological screening is a logical next step to unlock the therapeutic potential of this chemical scaffold.
References
-
Novak, Z., et al. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. PMC. [Link][5]
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Onnuch, P., et al. Aminative Suzuki–Miyaura coupling. Science. [Link][6]
Sources
- 1. 4-AMINO-3-(3-TOLYL)PYRIDINE | 1339667-18-3 [sigmaaldrich.com]
- 2. 4-(3'-Methylphenyl)amino-3-pyridinesulfonamide synthesis - chemicalbook [chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 4-Amino-3-(3-furan)pyridine | C9H8N2O | CID 64087687 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
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